molecular formula C6H10N2O3 B097862 2,4-Imidazolidinedione, 3-(hydroxymethyl)-5,5-dimethyl- CAS No. 16228-00-5

2,4-Imidazolidinedione, 3-(hydroxymethyl)-5,5-dimethyl-

Cat. No. B097862
CAS RN: 16228-00-5
M. Wt: 158.16 g/mol
InChI Key: IVQCQIORBPXQGP-UHFFFAOYSA-N
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Description

Easy Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone and 2,4-Dimethylglycoluril

The study presents an efficient synthesis method for 2,4-dimethylglycoluril, which involves the formation of trans-4,5-dihydroxy-2-imidazolidinone. The protocol also addresses the reduction of contamination with decomposition products such as urea and 1,3-dimethylimidazolidine-2,4-dione .

Reaction of Nitromethane with Aryl Isocyanates

This paper discusses the synthesis of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones through the reaction of nitromethane with aryl isocyanates in the presence of triethylamine. The chemical structures of these compounds were confirmed using spectroscopic evidence, and their chemical behavior was analyzed .

Synthesis and Antidepressant Activity

The synthesis of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione was achieved through catalytic hydrogenation. The compound exhibited potential antidepressant activity, with a mechanism distinct from tricyclic antidepressants and monoamine oxidase inhibitors, as indicated by in vivo and in vitro studies .

Synthesis of 1,3-Dimethyl(5H,7H)imidazo(4,5-d)pyrimidine-2,4,6-trithione

The synthesis of 1,3-dimethyl(5H,7H)imidazo(4,5-d)pyrimidine-2,4,6-trithione was described, involving reactions with carbon disulfide and trimethylsilyl cyanide. The paper also details an unusual reversible formation of the dimethylamine salt of the synthesized compound .

Synthesis of 4H-Imidazoles

The paper reports on the synthesis of 4H-imidazoles from reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with NH-acidic heterocycles. The structures of the synthesized compounds were established through various methods, including X-ray crystallography .

Synthesis and Photochromism of Dimers of Imidazolyl

This research outlines the synthesis of various 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazoles and their oxidation to form dimers. These dimers exhibited photochromism upon irradiation, as characterized by spectroscopic methods .

Synthesis of Spiro-imidazolidine-naphthalene Derivatives

The synthesis of novel spiro-imidazolidine-naphthalene derivatives was reported. The structures were confirmed using NMR, IR spectroscopy, and quantum-chemical calculations at the DFT level .

Synthesis and X-ray Structure Analysis of Cyano(aryl)methylene-imidazolidines

The synthesis of cyano(aryl)methylene-imidazolidines and related compounds was described. The study aimed to investigate the tautomeric equilibrium between the ketene aminal and amidine forms. X-ray structure analysis revealed that the substituents did not affect the equilibrium due to the twisted phenyl group .

A New Approach to the Synthesis of Imidazolidin-2-ones

A new synthetic approach for 1,3-dimethyl-4,5-di(ureido)-substituted imidazolidin-2-ones was introduced. The structure of the synthesized compound was confirmed by X-ray diffraction analysis .

Scientific Research Applications

Synthesis and Derivative Formation

  • 2,4-Imidazolidinediones, including 3-(hydroxymethyl)-5,5-dimethyl- variants, have been utilized in the synthesis of various compounds. A method for preparing imidazolidinediones through base-catalyzed cyclization of propargylureas has been described, leading to derivatives with substituted groups on ring-nitrogen number 3 (Chiu, Keifer, & Timberlake, 1979).
  • The reactions of dimethyl-3-phenylazirine with various compounds result in substituted imidazoles and imidazolidine derivatives (Eremeev et al., 1980).

Antioxidant and Free Radical Scavenging

  • Some imidazolidinedione derivatives exhibit significant antioxidant properties, interacting with reactive oxygen species (ROS) and showing free radical scavenging activity. This suggests their potential use as inhibitors of free radicals (Berczyński et al., 2013).

Skeletal Muscle Relaxant Activity

  • Imidazolidinediones and their 5-hydroxy derivatives have been synthesized and evaluated for their skeletal muscle relaxant activity. This includes the synthesis of the 5-hydroxy metabolite of dantrolene sodium, a known skeletal muscle contraction antagonist (Ellis et al., 1978).

Antimicrobial Evaluation

  • Imidazolyl thiazolidinedione derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating efficacy against various bacterial and fungal species. This highlights their potential application in antimicrobial drug development (Moorthy, Ekambaram, & Perumal, 2014).

properties

IUPAC Name

3-(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-6(2)4(10)8(3-9)5(11)7-6/h9H,3H2,1-2H3,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQCQIORBPXQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066027
Record name 2,4-Imidazolidinedione, 3-(hydroxymethyl)-5,5-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Imidazolidinedione, 3-(hydroxymethyl)-5,5-dimethyl-

CAS RN

16228-00-5
Record name 3-Hydroxymethyl-5,5-dimethylhydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16228-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxymethyl-5,5-dimethylhydantoin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Imidazolidinedione, 3-(hydroxymethyl)-5,5-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Imidazolidinedione, 3-(hydroxymethyl)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.669
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Record name 3-HYDROXYMETHYL-5,5-DIMETHYLHYDANTOIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Flyvholm, P Andersen - American journal of industrial …, 1993 - Wiley Online Library
Substances referred to as formaldehyde releasers were identified on review of the literature. Information on product categories and typical concentrations for chemical products …
Number of citations: 113 onlinelibrary.wiley.com

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